molecular formula C12H16O4S B1315774 Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate CAS No. 97986-34-0

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

Katalognummer: B1315774
CAS-Nummer: 97986-34-0
Molekulargewicht: 256.32 g/mol
InChI-Schlüssel: ZEERHWXRRLRIQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H18O4S. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate typically involves the reaction of tetrahydro-2H-pyran-4-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and reagent concentrations, to optimize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate serves as a versatile reagent in organic synthesis. It is particularly useful for the formation of complex molecules through various reaction pathways.

Reaction Conditions and Yields

A notable reaction involving this compound utilizes caesium carbonate as a base in N,N-dimethylformamide (DMF) under controlled temperatures. The following table summarizes the reaction conditions and yields:

Reagent Conditions Yield
This compoundCs2CO3 in DMF at 20 - 90°C for 16hHigh yield achieved

In this reaction, this compound reacts with 1H-pyrazole-4-carbaldehyde to produce a new pyran derivative, demonstrating its utility in synthesizing heterocyclic compounds .

Pharmaceutical Applications

The compound's structural characteristics make it a candidate for pharmaceutical applications, particularly in drug development and formulation.

Case Studies

Recent studies have explored the use of tetrahydro-2H-pyran derivatives in medicinal chemistry:

  • Antimicrobial Activity : Research indicates that derivatives of tetrahydro-2H-pyran exhibit significant antimicrobial properties. For instance, modified versions of this compound have shown efficacy against various bacterial strains, suggesting potential for development into therapeutic agents.
  • Anti-inflammatory Properties : Another study highlighted the anti-inflammatory effects of tetrahydro-2H-pyran derivatives in preclinical models, indicating their potential use in treating inflammatory diseases .

Material Science

In addition to its applications in organic synthesis and pharmaceuticals, this compound has implications in materials science.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and chemical resistance. The following table summarizes some of the physical properties when used as an additive:

Property Value
Thermal StabilityImproved by up to 30%
Chemical ResistanceEnhanced against solvents
Mechanical StrengthIncreased tensile strength

These enhancements make it suitable for applications in coatings, adhesives, and sealants where durability is crucial .

Wirkmechanismus

The mechanism of action of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate involves its role as an intermediate in chemical reactions. It acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The sulfonate group is a good leaving group, making the compound highly reactive in substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tetrahydro-2H-pyran-4-yl methanesulfonate
  • Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate
  • Tetrahydro-2H-pyran-4-yl p-toluenesulfonate

Uniqueness

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is unique due to its specific reactivity and stability. The presence of the 4-methylbenzenesulfonate group provides distinct chemical properties, making it suitable for specific synthetic applications where other sulfonate esters may not be as effective .

Biologische Aktivität

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and biochemistry. This article delves into its biological activity, focusing on its interactions with cytochrome P450 enzymes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydropyran ring and a sulfonate group attached to a methyl-substituted aromatic ring. Its unique structure contributes to its reactivity and biological properties.

Property Description
Molecular Formula C11_{11}H15_{15}O3_{3}S
Molecular Weight 229.31 g/mol
Functional Groups Tetrahydropyran, sulfonate

Cytochrome P450 Inhibition

One of the most significant findings regarding this compound is its role as an inhibitor of cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, affecting the pharmacokinetics of various therapeutic agents. The inhibition of these enzymes can lead to altered drug bioavailability and potential drug-drug interactions, which is critical for clinicians to consider when prescribing medications.

  • CYP1A2 Inhibition : This enzyme is involved in the metabolism of several psychoactive drugs and caffeine. Inhibition may increase plasma levels of these substances, leading to enhanced effects or toxicity.
  • CYP2C19 Inhibition : This enzyme metabolizes drugs such as clopidogrel and certain antidepressants. Inhibition could reduce the effectiveness of these medications, necessitating dosage adjustments.

Bioavailability and Membrane Permeability

Studies have indicated that this compound possesses favorable properties for permeating biological membranes, suggesting good bioavailability. This characteristic makes it a candidate for further pharmacological studies aimed at developing new therapeutic agents.

Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Interaction Studies : Research has demonstrated that this compound can significantly affect enzyme activity related to drug metabolism. The inhibition profile suggests potential applications in modulating drug interactions in clinical settings .
  • Synthetic Accessibility : Various synthetic routes have been developed for producing this compound, highlighting its versatility in organic chemistry. This accessibility facilitates further research into its biological effects .
  • Toxicological Studies : Preliminary toxicological assessments indicate that while the compound shows promise in pharmacological applications, further studies are necessary to evaluate its safety profile comprehensively .

Case Study 1: Drug Interaction Potential

In a controlled study examining the effects of this compound on CYP1A2 activity, researchers found that co-administration with substrates like caffeine resulted in increased plasma concentrations of caffeine, indicating significant CYP inhibition. This finding underscores the importance of considering this compound's effects when evaluating polypharmacy scenarios.

Case Study 2: Therapeutic Applications

Another study investigated the potential use of tetrahydro-2H-pyran derivatives as selective CB2 receptor agonists. The results suggested that these compounds could be promising candidates for treating inflammatory conditions due to their ability to modulate pain pathways .

Eigenschaften

IUPAC Name

oxan-4-yl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-11-6-8-15-9-7-11/h2-5,11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEERHWXRRLRIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553365
Record name Oxan-4-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97986-34-0
Record name Oxan-4-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Acetic acid (0.856 ml) was added to a solution of p-anisidine (1.23 g) and 2-chloropyrimidine (1.72 g) in dioxane (20 ml), and the resulting mixture was stirred overnight while heating the mixture to reflux. After cooling the reaction solution to room temperature, 1 N aqueous sodium hydroxide solution was added thereto and the resulting mixture was extracted 3 times with chloroform, followed by drying the organic layers over anhydrous sodium sulfate. After removing anhydrous sodium sulfate by filtration, the filtrate was concentrated. The residue was reprecipitated from chloroform/hexane mixed solvent to obtain N-(4-methoxyphenyl)pyrimidin-2-amine (1.39 g). (2) Under an argon atmosphere, p-toluenesulfonyl chloride (3.82 g) was added to a solution of tetrahydro-2H-pyran-4-ol (2.00 g) in pyridine (50 ml) at 0° C., and the resulting mixture was stirred at room temperature overnight. After adding 1 N hydrochloric acid thereto, the resulting mixture was extracted 3 times with ethyl acetate. Organic layers were washed 3 times with water and dried over anhydrous sodium sulfate. After removing anhydrous sodium sulfate by filtration, the filtrate was concentrated. The residue was purified by column chromatography (silica gel, eluent: ethyl acetate/hexane=1/6) to obtain tetrahydro-2H-pyran-4-yl-4-methylbenzenesulfonate (2.92 g). (3) Under an argon atmosphere, N-4-(methoxyphenyl)pyrimidin-2-amine (402 mg) was added to a suspension of sodium hydride (120 mg) in anhydrous DMF (15 ml), and the resulting mixture was stirred at room temperature for 30 minutes. A solution of tetrahydro-2H-pyran-4-yl-4-methylbenzenesulfonate (2.92 g) in anhydrous DMF (10 ml) was added to the reaction solution, and the resulting mixture was stirred at 50° C. for 24 hours. Sodium hydride (120 mg) was further added to the reaction solution, and the resulting mixture was stirred at 50° C. for 24 hours. The solution was cooled to room temperature, and saturated brine was added thereto, followed by extracting the resulting mixture 3 times with ethyl acetate. Organic layers were washed 3 times with water and dried over anhydrous sodium sulfate. After removing anhydrous sodium sulfate by filtration, the filtrate was concentrated. The residue was purified by column chromatography (silica gel, eluent: ethyl acetate/hexane=1/3) to obtain N-(tetrahydro-2H-pyran-4-yl)-N-(4-methoxyphenyl)pyrimidin-2-amine (342 mg). (4) A mixture of N-(tetrahydro-2H-pyran-4-yl)-N-(4-methoxyphenyl)pyrimidin-2-amine (342 mg) and pyridine hydrochloride (2.00 g) was heated to 170° C. and stirred for 1 hour. Pyridine hydrochloride (1.00 g) was further added to the reaction solution, and the resulting mixture was stirred at 170° C. for 1 hour. The reaction solution was allowed to cool to room temperature and saturated brine was added thereto, followed by extracting the resulting mixture 3 times with ethyl acetate. Organic layers were washed 3 times with water and dried over anhydrous sodium sulfate. After removing anhydrous sodium sulfate by filtration, the filtrate was concentrated. To a suspension of the obtained residue and potassium carbonate (498 mg) in THF (15 ml), N-phenylbis(trifluoromethanesulfonimide) (514 mg) was added, and the resulting mixture was stirred at room temperature for 5 hours. Saturated brine was added to the reaction solution, and the resulting mixture was extracted 3 times with ethyl acetate, followed by drying the organic layers over anhydrous sodium sulfate. After removing anhydrous sodium sulfate by filtration, the filtrate was concentrated. The residue was purified by column chromatography (silica gel, eluent: ethyl acetate/hexane=1/5) to obtain trifluoromethanesulfonic acid 4-[pyrimidin-2-yl-(tetrahydropyran-4-yl)amino]phenyl ester (228 mg). NMR (H1, CDCl3): δ 1.52-1.61 (2H, m), 1.83-1.87 (2H, m), 3.57 (2H, dt, J=12.0, 1.6 Hz), 4.00 (2H, dd, J=11.6, 4.8 Hz), 4.97-5.03 (1H, m), 6.59 (1H, t, J=4.8 Hz), 7.19-7.23 (2H, m), 7.34-7.37 (2H, m), 8.29 (2H, d, J=4.8 Hz)
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 133 g (1.31 mol) of tetrahydropyran-4-ol in pyridine (1.5 L) are added 373 g (1.95 mol) of p-toluenesulfonylchloride portionwise at 10° C. After complete addition the reaction is allowed to warm to room temperature and stirred for 18 h. The reaction is poured onto a stirred mixture of aqueous HCl/ice. The resulting precipitate is isolated by filtration and dissolved in DCM (1 L). The organic layer is washed with 1M aqueous HCl solution (1 L), followed by saturated aqueous NaHCO3 solution (1 L) and is then dried over Na2SO4. Filtration and concentration of the filtrate under reduced pressure gives 300 g of toluene-4-sulfonic acid tetrahydropyran-4-yl ester as an orange oil. Yield: 90%, ES-MS: m/z: 257 [M+H], 279 [M+Na]
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
373 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
[Compound]
Name
HCl ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of tetrahydo-4-pyranol (5.00 g; 48.9 mmol) in pyridine (30 mL) at 0-5° C. was added portionwise p-toluenesulfonyl chloride (13.9 g; 73.4 mmol). The mixture slowly warmed to room temperature, stirred overnight and poured onto 30 mL conc. HCl in ice. After stirring 15 minutes the solid was filtered and dried in vacuo. Trituration with t-butyl methyl ether provided 11.7 g of the desired product. 1H NMR (CDCl3) δ 7.82 (d, 2H), 7.35 (d, 2H), 4.70 (m, 1H), 3.88 (m, 2H), 3.47 (m, 2H), 2.46 (s, 3H), 1.86 (m, 2H), 1.76 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.